

# A Technical Guide to the Solubility of Diisopropylamine Hydrochloride in Organic Solvents

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## Compound of Interest

Compound Name: *Diisopropylamine hydrochloride*

Cat. No.: *B1251645*

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## Abstract

**Diisopropylamine hydrochloride** (DIPA HCl) is a secondary amine salt utilized in various chemical syntheses, including as a precursor for catalysts and in the formation of active pharmaceutical ingredients. A comprehensive understanding of its solubility in organic solvents is critical for its effective application in reaction chemistry, purification processes, and formulation development. This technical guide provides an overview of the known solubility characteristics of **diisopropylamine hydrochloride**, alongside detailed experimental protocols for the quantitative determination of its solubility, enabling researchers to generate precise and reliable data tailored to their specific laboratory conditions and solvent systems.

## Physicochemical Properties of Diisopropylamine Hydrochloride

Property	Value	Reference
CAS Number	819-79-4	<a href="#">[1]</a>
Molecular Formula	C <sub>6</sub> H <sub>16</sub> ClN	<a href="#">[1]</a>
Molecular Weight	137.65 g/mol	<a href="#">[2]</a>
Appearance	White to almost white powder or crystals	<a href="#">[1]</a>
Melting Point	216-218 °C	<a href="#">[1]</a>

## Solubility Profile of Diisopropylamine Hydrochloride

Quantitative solubility data for **diisopropylamine hydrochloride** in a wide range of organic solvents is not extensively available in public literature. The available information is primarily qualitative. As a salt, its solubility is governed by the high lattice energy of the crystal and the ability of the solvent to solvate the diisopropylammonium and chloride ions. Generally, polar solvents are more effective at solvating these ions and overcoming the lattice energy compared to nonpolar solvents.

The following table summarizes the available qualitative solubility data for **diisopropylamine hydrochloride**.

Solvent	CAS Number	Qualitative Solubility	Reference
Dimethyl Sulfoxide (DMSO)	67-68-5	Slightly Soluble	<a href="#">[1]</a> <a href="#">[3]</a>
Methanol	67-56-1	Slightly Soluble	<a href="#">[1]</a> <a href="#">[3]</a>
Water	7732-18-5	Slightly Soluble	<a href="#">[1]</a> <a href="#">[3]</a>

It is important to note that "slightly soluble" is a qualitative term and the actual solubility can vary significantly with temperature and the presence of other solutes. For precise applications, experimental determination of solubility is strongly recommended.

# Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of the solubility of **diisopropylamine hydrochloride** in organic solvents. These protocols are based on established methods for determining the solubility of pharmaceutical salts.<sup>[4][5][6]</sup>

## Thermodynamic Solubility Determination via the Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment:

- **Diisopropylamine hydrochloride**
- Organic solvent of interest
- Analytical balance
- Vials with screw caps
- Constant temperature shaker or water bath
- Syringe filters (e.g., 0.22 µm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or another appropriate analytical instrument.

Procedure:

- Preparation of a Saturated Solution:
  - Add an excess amount of **diisopropylamine hydrochloride** to a vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

- Add a known volume of the organic solvent to the vial.
- Securely cap the vial to prevent solvent evaporation.
- Equilibration:
  - Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
  - Agitate the mixture for a sufficient period to reach equilibrium. A period of 24 to 48 hours is typically recommended.
- Sample Collection and Preparation:
  - After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
  - Carefully withdraw a sample of the supernatant using a syringe.
  - Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
- Analysis:
  - Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
  - Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of **diisopropylamine hydrochloride**.
  - Prepare a calibration curve using standard solutions of **diisopropylamine hydrochloride** of known concentrations in the same solvent to quantify the sample.
- Calculation:
  - The solubility is calculated from the measured concentration, taking into account the dilution factor. The result is typically expressed in mg/mL or g/L.

## Gravimetric Method for Solubility Determination

This method provides a direct measurement of solubility based on the mass of the dissolved solid.<sup>[7]</sup>

Materials and Equipment:

- **Diisopropylamine hydrochloride**
- Organic solvent of interest
- Analytical balance
- Vials with screw caps
- Constant temperature shaker or water bath
- Syringe filters (e.g., 0.22 µm PTFE)
- Pre-weighed, solvent-resistant container (e.g., glass petri dish)
- Vacuum oven or desiccator

Procedure:

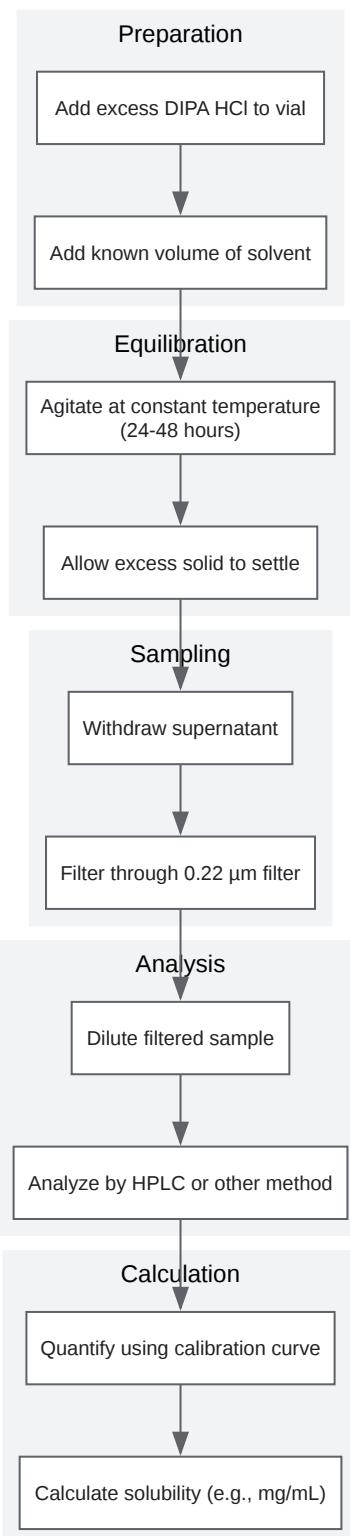
- Preparation of a Saturated Solution:
  - Follow steps 1 and 2 from the Shake-Flask Method to prepare a saturated solution and achieve equilibrium.
- Sample Collection:
  - After equilibration and settling of the excess solid, carefully withdraw a known volume or mass of the clear supernatant using a pre-calibrated pipette or a syringe.
  - Filter the sample through a syringe filter into a pre-weighed container.
- Solvent Evaporation:

- Place the container with the filtered solution in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the **diisopropylamine hydrochloride**. Alternatively, the solvent can be evaporated under a stream of inert gas or in a desiccator.
- Weighing:
  - Once the solvent has completely evaporated, cool the container to room temperature in a desiccator to prevent moisture absorption.
  - Weigh the container with the dried residue.
- Calculation:
  - The mass of the dissolved **diisopropylamine hydrochloride** is the final mass of the container minus its initial tare mass.
  - The solubility can be expressed as mass of solute per volume of solvent (e.g., g/L) or mass of solute per mass of solvent (e.g., g/100 g solvent).

## Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of **diisopropylamine hydrochloride** using the Shake-Flask Method.

## Workflow for Thermodynamic Solubility Determination

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Caption: A flowchart of the shake-flask method for solubility.

## Conclusion

While quantitative solubility data for **diisopropylamine hydrochloride** in organic solvents is sparse, this guide provides robust and validated experimental protocols to enable researchers to generate this critical data. The choice of the experimental method will depend on the available analytical instrumentation and the required precision. Accurate solubility data is fundamental for the successful design of synthetic routes, purification strategies, and the development of formulations involving **diisopropylamine hydrochloride**.

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